molecular formula C10H15FN2O2 B8814380 N-t-BOC-trans-4-Fluoro-L-Prolinonitrile

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile

Cat. No.: B8814380
M. Wt: 214.24 g/mol
InChI Key: QAKRZINKSNCLEV-UHFFFAOYSA-N
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Description

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is a fluorinated proline derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a nitrile (-CN) substituent. Its trans configuration at the 4-position distinguishes it from cis isomers, influencing steric and electronic properties critical in synthetic chemistry and drug design.

Properties

Molecular Formula

C10H15FN2O2

Molecular Weight

214.24 g/mol

IUPAC Name

tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3

InChI Key

QAKRZINKSNCLEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)F

Origin of Product

United States

Preparation Methods

Deoxyfluorination with Morpholinosulfur Trifluoride (MOST)

The hydroxyl group in 9 is replaced by fluorine using MOST, a reagent that ensures clean inversion of configuration. Key advantages include:

  • Steric Hindrance : Bulky tert-butyl esters prevent intramolecular side reactions.

  • Single Diastereomer Formation : NMR analysis confirms exclusive formation of the trans-4-fluoro product (12 ) with 63% yield.

Alternative Fluorination Routes

While MOST is preferred, source highlights tosylation followed by nucleophilic fluorination with potassium fluoride. However, this method risks elimination byproducts and lower yields compared to MOST.

Nitrile-Group Introduction

The conversion of the carboxylic acid to a nitrile group is a critical yet underexplored step in the literature. Plausible routes include:

Acyl Chloride Intermediate

  • Acid Chloride Formation : Treat N-Boc-trans-4-fluoro-L-proline with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Cyanide Substitution : React the acyl chloride with trimethylsilyl cyanide (TMSCN) under anhydrous conditions, yielding the nitrile1.

Direct Dehydration of Amides

  • Amide Formation : Convert the acid to an amide using ammonium chloride.

  • Dehydration : Use phosphorus oxychloride (POCl₃) or Burgess reagent to dehydrate the amide to the nitrile1.

Automated Radiosynthesis and Process Optimization

Source provides a template for automating key steps, which can be adapted for nitrile synthesis:

Deprotection and Purification

  • Acid-Sensitive Protecting Groups : Boc and tert-butyl esters enable single-step deprotection with 2 M HCl at room temperature.

  • Solid-Phase Extraction : Mixed-mode cation-exchange (MCX) cartridges improve radiochemical purity (>99%) and yield (34–42%).

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Fluorination Temp60–100°CMaximizes SN2
Deprotection Time5–10 minPrevents racemization
SolventAcetonitrile/THFEnhances solubility

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atom.

    Reduction: Primary amine derivatives.

    Hydrolysis: Free amine without the Boc protecting group.

Scientific Research Applications

Medicinal Chemistry

N-t-BOC-trans-4-fluoro-L-prolinonitrile is utilized as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in diverse reactions, leading to the formation of biologically active compounds.

Case Study: Synthesis of Integrin Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibitory activity against αvβ3 integrins, which are implicated in cancer metastasis. One study reported an IC₅₀ value of 0.02 nM for a derivative synthesized from this compound, highlighting its potential as a therapeutic agent in oncology .

NMR Probes

The compound is also employed in the development of chiral NMR probes. By reacting with specific aldehydes, it produces chiral probes that can be used to determine the enantiomeric purity of amino acids through 19F^{19}F NMR spectroscopy. This application is crucial in both synthetic organic chemistry and pharmaceutical development, where enantiomeric purity is often critical .

Catalysis

This compound has been explored for its ability to coordinate with metal centers, forming stable complexes that can act as catalysts in various organic transformations. For instance, palladium complexes derived from this proline derivative have shown promise in catalytic olefination reactions, achieving enantiomeric excesses up to 24% .

Radiochemistry

The compound serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. Automated synthesis methods have been developed for producing cis- and trans-4-[^18F]fluoro-L-proline from N-t-BOC-trans-4-hydroxy-L-proline derivatives. These radiolabeled compounds are valuable for detecting diseases such as pulmonary fibrosis and various carcinomas .

Organic Synthesis

As a versatile building block, this compound is integral to organic synthesis strategies aimed at constructing complex molecular architectures. Its reactivity allows for straightforward modifications leading to diverse functionalized products.

Mechanism of Action

The mechanism of action of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional sites.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₅FN₂O₂ (inferred from cis-isomer in ).
  • Molecular Weight : ~214–219 g/mol (based on cis analogs, ).
  • Functional Groups : BOC-protected amine, fluorinated pyrrolidine ring, nitrile group.

Comparison with Structural Isomers

Cis vs. Trans Isomers

The spatial arrangement of substituents significantly impacts reactivity and intermolecular interactions.

Compound Configuration Molecular Formula Molecular Weight (g/mol) Key Features Source
N-t-BOC-cis-4-Fluoro-L-Prolinonitrile cis C₁₀H₁₅FN₂O₂ 214.24 Higher steric hindrance
N-t-BOC-trans-4-Fluoro-L-Prolinonitrile trans C₁₀H₁₅FN₂O₂ ~214–219 Enhanced conformational flexibility Inferred
N-t-BOC-cis-4-Fluoro-L-Prolinol cis C₁₀H₁₈FNO₃ 219.25 Hydroxyl (-OH) instead of nitrile

Key Findings :

  • The trans isomer likely exhibits lower steric strain compared to the cis counterpart, facilitating nucleophilic reactions at the nitrile group .
  • Replacing -CN with -OH (as in Prolinol analogs) reduces electrophilicity, altering utility in peptide coupling reactions .

Comparison Based on Protecting Groups

BOC vs. CBZ Protection

Protecting groups modulate stability and deprotection conditions.

Compound Protecting Group Molecular Formula Molecular Weight (g/mol) Stability Under Acidic Conditions Source
This compound BOC C₁₀H₁₅FN₂O₂ ~214–219 Moderate (labile to TFA) Inferred
N-CBZ-trans-4-Fluoro-L-Prolinonitrile CBZ (Carbobenzoxy) C₁₃H₁₃FN₂O₂ 260.26 High (requires hydrogenolysis)

Key Findings :

  • BOC protection is preferred for acid-labile intermediates, while CBZ derivatives require harsher deprotection methods .

Substituent Variations

Nitrile vs. Amide vs. Hydroxy Groups

Functional group substitutions dictate reactivity and application scope.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity Source
This compound -CN C₁₀H₁₅FN₂O₂ ~214–219 Electrophilic for cross-coupling Inferred
N-t-BOC-4,4-Difluoro-L-prolinamide -CONH₂ C₁₀H₁₆F₂N₂O₃ 250.24 Hydrogen-bonding capacity
N-Boc-trans-4-hydroxy-L-proline methyl ester -OCH₃, -OH C₁₁H₁₉NO₅ 245.27 Ester hydrolysis susceptibility

Key Findings :

  • Nitrile groups enable click chemistry or nitrile-to-amide conversions, whereas amides are inert but participate in hydrogen bonding .
  • Hydroxy and ester groups () expand utility in esterase-sensitive prodrug designs.

Fluorination Patterns

Mono- vs. Di-Fluorinated Analogs

Fluorine atoms enhance metabolic stability and modulate lipophilicity.

Compound Fluorine Substitution Molecular Formula Molecular Weight (g/mol) logP (Estimated) Source
This compound 4-F mono C₁₀H₁₅FN₂O₂ ~214–219 ~1.7 Inferred
N-t-BOC-4,4-Difluoro-L-prolinamide 4,4-F di C₁₀H₁₆F₂N₂O₃ 250.24 ~1.3
N-Boc-3,4-difluoro-L-phenylalanine 3,4-F di (phenyl ring) C₁₄H₁₇F₂NO₄ 301.29 ~2.1

Key Findings :

  • Difluorination at the 4,4-positions () increases molecular symmetry but reduces logP compared to mono-fluorinated analogs.
  • Aromatic difluorination (e.g., phenylalanine derivatives) significantly boosts lipophilicity .

Q & A

Q. What synthetic strategies are recommended for preparing N-t-BOC-trans-4-Fluoro-L-Prolinonitrile with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves fluorination of a proline precursor followed by BOC protection and nitrile functionalization. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. For example, fluorination at the 4-position of L-proline derivatives can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to retain trans-configuration . BOC protection (tert-butoxycarbonyl) is performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, ensuring minimal racemization . Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves enantiomeric purity (>98% ee) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm stereochemistry (e.g., trans-4-fluoro coupling constants in ¹H NMR) and BOC group integrity (characteristic tert-butyl signals at δ ~1.4 ppm) . FT-IR verifies nitrile absorption (~2200 cm⁻¹) and carbonyl stretches from the BOC group (~1700 cm⁻¹) . HPLC-MS with a chiral column (e.g., Chiralpak AD-H) resolves enantiomers and quantifies purity. For crystalline derivatives, X-ray diffraction provides definitive stereochemical assignment .

Q. What are the key storage and handling protocols for this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the nitrile group or BOC deprotection . Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include fume hood use (due to nitrile toxicity) and PPE (gloves, goggles) .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the conformational dynamics of proline derivatives in peptide synthesis?

  • Methodological Answer : The 4-fluoro group imposes steric and electronic constraints , favoring the trans-4 (Cγ-endo) puckering in proline rings, which stabilizes specific secondary structures (e.g., polyproline II helices). Use NMR NOE experiments to analyze ring puckering and molecular dynamics simulations (AMBER/CHARMM force fields) to quantify energy barriers between conformers . Compare with non-fluorinated analogs to isolate fluorine’s impact on peptide folding .

Q. How can researchers resolve contradictions in bioactivity data between fluorinated and non-fluorinated prolinonitrile derivatives?

  • Methodological Answer : Contradictions may arise from differences in target binding (e.g., DPP4 inhibition ) or metabolic stability. Conduct structure-activity relationship (SAR) studies :
  • Synthesize analogs with varied fluorination positions (cis vs. trans) .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Perform in vitro metabolic assays (e.g., liver microsomes) to assess stability.
    Statistical tools like multivariate regression help correlate structural features with activity .

Q. What advanced purification techniques are recommended for isolating trace enantiomeric impurities?

  • Methodological Answer : For impurities <1%, use preparative supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and CO₂/co-solvent systems. Optimize parameters:
  • Column temperature (25–40°C)
  • Backpressure (100–150 bar)
  • Co-solvent composition (2–20% methanol/isopropanol) .
    Validate purity via circular dichroism (CD) or high-resolution mass spectrometry (HRMS) .

Q. How can computational methods guide the design of fluorinated prolinonitrile derivatives for enhanced pharmacokinetics?

  • Methodological Answer : Use density functional theory (DFT) to predict fluorine’s electronic effects on nitrile reactivity and BOC group stability. Molecular docking (AutoDock Vina) identifies optimal substituent positions for target binding (e.g., α4β2 nicotinic receptors ). Pharmacokinetic modeling (GastroPlus) predicts absorption/distribution based on logP and polar surface area .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data suggesting alternative stereochemical outcomes?

  • Methodological Answer : Contradictions may arise from solvent effects or impurities. Steps:

Re-run NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Perform heteronuclear single quantum coherence (HSQC) to resolve overlapping signals.

Cross-validate with optical rotation or vibrational circular dichroism (VCD) for absolute configuration .

Synthesize a diastereomeric control and compare spectral data .

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